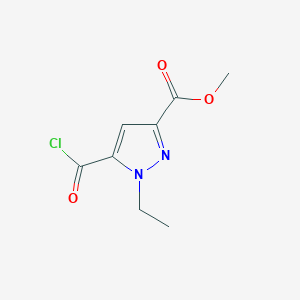

Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a chlorocarbonyl (-COCl) group at position 5, a methyl ester (-COOCH₃) at position 3, and an ethyl (-CH₂CH₃) substituent on the nitrogen atom at position 1. The chlorocarbonyl group confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming amides or other acylated derivatives. Pyrazole scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and tunable electronic properties .

Properties

IUPAC Name |

methyl 5-carbonochloridoyl-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-11-6(7(9)12)4-5(10-11)8(13)14-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACNLUSWHDVIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group. The reaction is carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then esterified using methanol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate to form carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.

Reduction: Reducing agent (lithium aluminum hydride), solvent (ether), low temperature.

Oxidation: Oxidizing agent (potassium permanganate), solvent (water), elevated temperature.

Major Products:

Substitution: Amides, esters, thioesters.

Reduction: Alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Similarity Scores

| Compound Name | Substituents (Positions) | Molecular Formula | Similarity Score (vs. Target) | CAS No. |

|---|---|---|---|---|

| This compound (Target) | -COCl (5), -COOCH₃ (3), -CH₂CH₃ (N1) | C₈H₉ClN₂O₃ | - | Not Provided |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | -Cl (5), -COOCH₂CH₃ (3), -CH₃ (N1) | C₇H₉ClN₂O₂ | 0.73 | 1172229-72-9 |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | -OH (5), -COOCH₃ (3), -CH₃ (N1) | C₆H₈N₂O₃ | 0.92 | 51985-95-6 |

| Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate | -COCl (3), -COOCH₂CH₃ (5), -CH₃ (N1) | C₈H₉ClN₂O₃ | 0.83 (structural isomer) | 1881328-90-0 |

Key Observations :

Substituent Position : The positional isomerism of the chlorocarbonyl group (e.g., at C3 vs. C5) significantly alters electronic distribution and reactivity. For instance, Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate has reversed functional groups compared to the target compound, which may influence its nucleophilic reactivity and hydrogen-bonding capacity.

Alkyl Chain Differences : Ethyl vs. methyl substituents on N1 (e.g., Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate ) affect steric bulk and lipophilicity, impacting solubility and intermolecular interactions.

Physical Properties and Crystallography

Table 2: Comparative Physical Properties

Key Insights :

- Solubility: The ethyl group on N1 in the target compound enhances lipophilicity compared to methyl-substituted analogs, favoring solubility in non-polar solvents.

- Crystallography : Hydroxyl-substituted derivatives (e.g., Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) are more amenable to X-ray analysis due to hydrogen-bonding networks .

Biological Activity

Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorocarbonyl group and an ester functional group attached to the pyrazole ring. The synthesis typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl reagents, often utilizing thionyl chloride for the formation of acid chlorides followed by esterification with methanol.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to its chlorocarbonyl group. This interaction can lead to inhibition of enzymatic activity or alteration in protein function, which is crucial in mediating its therapeutic effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have demonstrated that certain pyrazole derivatives can achieve IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies have reported that related pyrazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Research has highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Data Summary

Case Studies

- Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models. Compounds similar to this compound showed significant reduction in edema comparable to standard treatments .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazoles against Mycobacterium tuberculosis and other bacterial strains. Results indicated that certain derivatives exhibited over 90% inhibition at low concentrations, suggesting potential as therapeutic agents against resistant strains.

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate?

- Answer: Synthesis involves sequential functionalization of the pyrazole core. Chlorocarbonylation is achieved using phosgene derivatives or thionyl chloride under anhydrous conditions. Esterification is typically performed via nucleophilic acyl substitution, as seen in analogous pyrazole-carboxylate syntheses (e.g., Vilsmeier-Haack reactions for aldehyde intermediates ). Key steps include protecting the pyrazole nitrogen, controlling reaction temperature (<0°C for chlorocarbonyl group stability), and purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR (¹H, ¹³C): Assigns proton environments and confirms ester/chlorocarbonyl groups. Discrepancies in splitting patterns may indicate rotational isomerism.

- IR: Confirms C=O (ester: ~1700 cm⁻¹; chlorocarbonyl: ~1800 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.

- X-ray crystallography: Resolves stereochemistry using SHELXL or ORTEP-3 . For example, similar pyrazole derivatives show planar ring systems with bond angles refined to <0.01Å precision .

- Mass spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of COCl or ester groups) .

Q. What safety precautions are essential when handling this compound?

- Answer: The chlorocarbonyl group is moisture-sensitive and corrosive. Protocols include:

- PPE: Nitrile gloves, goggles, and lab coats ( ).

- Ventilation: Use fume hoods to avoid inhalation; airborne concentrations should be monitored ( ).

- Storage: Airtight containers at 0–8°C, away from bases or nucleophiles ( ).

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Answer: Byproduct analysis (e.g., diesters or hydrolyzed acids) requires:

- Temperature control: Maintain ≤–10°C during chlorocarbonylation to suppress hydrolysis.

- Solvent selection: Anhydrous dichloromethane or THF minimizes side reactions.

- Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates esterification while reducing reaction time .

- In-line monitoring: Use FTIR or ReactIR to track carbonyl intermediates and adjust stoichiometry dynamically .

Q. How can computational modeling resolve contradictions between experimental and theoretical spectral data?

- Answer: Discrepancies in NMR/IR peaks may arise from solvent effects or dynamic conformers. Methods include:

- DFT calculations: Compare B3LYP/6-31G(d) optimized structures with experimental data (e.g., coupling constants in ¹H NMR).

- Crystal structure refinement: SHELXL can adjust thermal parameters to match XRD data, resolving bond-length mismatches (>0.02Å).

- Molecular dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to predict chemical shift variations .

Q. What strategies are effective for analyzing degradation pathways under accelerated storage conditions?

- Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or humidity. Monitor via HPLC-MS to identify hydrolysis (carboxylic acid formation) or decarboxylation products.

- Kinetic modeling: Use Arrhenius plots to predict shelf life. For example, ester hydrolysis may follow pseudo-first-order kinetics with activation energy (Eₐ) ~50 kJ/mol .

- Stabilizers: Add antioxidants (e.g., BHT) or desiccants to packaging if degradation is oxidative/humidity-driven .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Answer: Competing substitution at C3 vs. C5 positions requires:

- Directing groups: Introduce electron-withdrawing groups (e.g., nitro) at C4 to favor chlorocarbonylation at C5.

- Metal catalysis: Pd-mediated C–H activation directs functionalization (e.g., carboxylation) with >90% regioselectivity .

- Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) before chlorocarbonylation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.